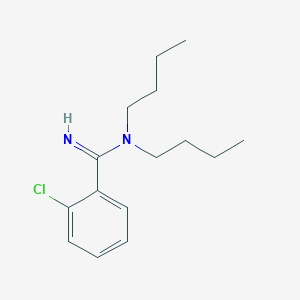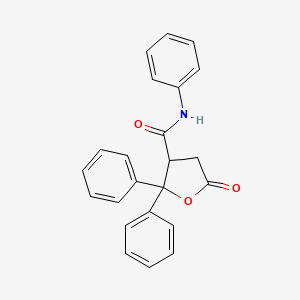
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with a carboxamide group and three phenyl groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide typically involves multiple steps, including condensation, oxidation, and nucleophilic substitution reactions. One common method starts with the condensation of appropriate precursors to form the tetrahydrofuran ring, followed by oxidation to introduce the oxo group. The final step involves the nucleophilic substitution to attach the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-1-phenylpyrrolidin-3-ylpyrimidine-5-carboxamides
- 5-Oxo-hexahydroquinoline derivatives
- 5-Oxo-2-tetrahydrofurancarboxylic acid
Uniqueness
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide stands out due to its specific substitution pattern and the presence of three phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
23105-22-8 |
|---|---|
Molekularformel |
C23H19NO3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
5-oxo-N,2,2-triphenyloxolane-3-carboxamide |
InChI |
InChI=1S/C23H19NO3/c25-21-16-20(22(26)24-19-14-8-3-9-15-19)23(27-21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,26) |
InChI-Schlüssel |
VGEWVCWJYKJNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


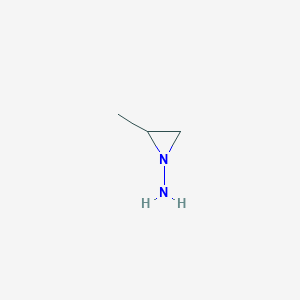
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)



![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
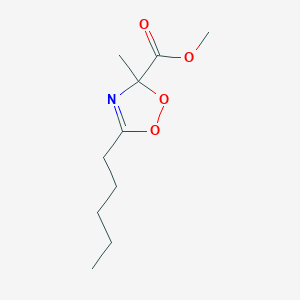
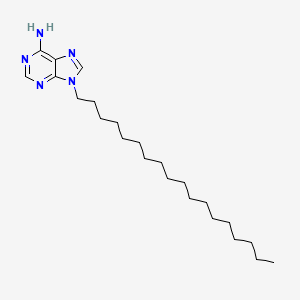
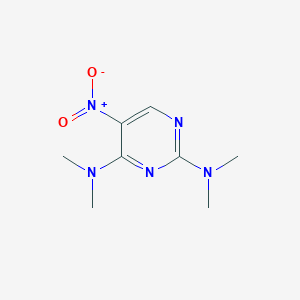
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)


